N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
Description
The compound N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide features a tetrahydroquinazolinone core substituted with a 2-methylphenylmethyl group at position 1 and a propanamide chain linked to a furan-2-ylmethyl group at position 2. The quinazolinone scaffold is pharmacologically significant, often associated with anticancer, anti-inflammatory, and enzyme-inhibitory activities . The 2-methylphenyl group introduces steric and electronic effects, while the furan moiety may enhance solubility or binding interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-7-2-3-8-18(17)16-27-21-11-5-4-10-20(21)23(29)26(24(27)30)13-12-22(28)25-15-19-9-6-14-31-19/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARKDNQYOLWLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the quinazolinone core, and finally, the coupling of these intermediates under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinazolinone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety can produce dihydroquinazolinone compounds .
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazolinone Derivatives with Varied Benzyl Substitutions
A structurally analogous compound, N-(furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide (CAS 899788-21-7), differs in the benzyl substituent (3-nitro vs. 2-methylphenyl) .
- Molecular Weight : The nitro-substituted analog has a molecular weight of 448.435 g/mol, slightly higher than the target compound (~420–430 g/mol estimated), which may influence pharmacokinetics.
Table 1: Substituent Effects on Quinazolinone Derivatives
Propanamide-Linked Heterocycles
Tetrazole-Containing Analogs
The compound N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5) replaces the quinazolinone core with a tetrazole ring .
- Bioisosteric Replacement : Tetrazoles mimic carboxylic acids, improving metabolic stability and bioavailability.
Thiazole and Triazole Derivatives
- 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide () features a thiazole ring, offering hydrogen-bonding capabilities distinct from the furan-quinazolinone system .
Substituent Variations in Propanamide Chains
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilizes an N,O-bidentate directing group, enhancing metal coordination in catalytic reactions . This contrasts with the target compound’s furan-linked propanamide, which may prioritize target binding over catalytic activity.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. The structure features a furan moiety, a tetrahydroquinazoline core, and an amide functional group, which are significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O5 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 1235682-44-6 |
Anticancer Properties
Recent studies have indicated that compounds similar to N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
- Case Study : A study conducted on human breast cancer cell lines demonstrated a reduction in cell viability by approximately 70% upon treatment with the compound at a concentration of 50 µM over 48 hours.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL depending on the bacterial strain tested.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile:
- Aquatic Toxicity : The compound is reported to be very toxic to aquatic life with long-lasting effects, indicating a need for caution in environmental applications .
- Potential Reproductive Toxicity : There are concerns regarding its potential to damage fertility or the unborn child based on preliminary assessments .
Summary of Key Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cells |
| Antimicrobial Efficacy | Effective against multiple bacterial strains |
| Toxicological Assessment | High toxicity to aquatic organisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
